molecular formula C6H8N2O2S B1622461 5-(2-Hydroxyethyl)-2-thiouracil CAS No. 23956-11-8

5-(2-Hydroxyethyl)-2-thiouracil

Cat. No. B1622461
Key on ui cas rn: 23956-11-8
M. Wt: 172.21 g/mol
InChI Key: BHOFBQMOMPQKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871775B2

Procedure details

A solution of ethyl formate (33.1 ml, 2.1 equiv) and γ-butyrolactone (15 ml, 1 equiv) in ether (400 ml) was added dropwise with stirring to a solution of potassium t-butoxide (52.5 g, 2.4 equiv) in tetrahydrofuran (400 ml). The mixture was allowed to warm to room temperature, and stirred overnight. The solvent was removed in vacuo, 2-propanol (600 ml) and thiourea (29.7 g, 2 equiv) were added, and the mixture was heated to reflux for 5 h. After cooling to room temperature, the precipitate was filtered off, dissolved in water (500 ml), and washed twice with ether. The aqueous solution was acidified to pH5.5 with acetic acid, and the resulting precipitate was filtered off, washed thoroughly with water, and dried in vacuo; yield 23.85 g. 1H-NMR (d6-DMSO) δ 2.36 (2H, t), 3.47 (2H, m), 4.57 (1H, m), 7.24 (1H, s), 12.2 & 12.4 (each 1H, br s); MS (APCI−) found (M−H)=171; C6H8N2O2S requires 172.
Quantity
33.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
29.7 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OCC)=O.[C:6]1(=[O:11])[O:10][CH2:9][CH2:8][CH2:7]1.[CH3:12]C(C)([O-])C.[K+].[NH2:18][C:19]([NH2:21])=[S:20]>CCOCC.O1CCCC1.CC(O)C>[OH:10][CH2:9][CH2:8][C:7]1[C:6](=[O:11])[NH:18][C:19](=[S:20])[NH:21][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
33.1 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
15 mL
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
52.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
29.7 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
600 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (500 ml)
WASH
Type
WASH
Details
washed twice with ether
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OCCC=1C(NC(NC1)=S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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